Tert-butyl 7-amino-1-benzothiophene-2-carboxylate
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Overview
Description
Tert-butyl 7-amino-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the reaction of o-silylaryl triflates with alkynyl sulfides.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated benzothiophene derivative.
Esterification: The carboxylate group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro group (if present) to form the corresponding amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, amines, and organometallic compounds are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Tert-butyl 7-amino-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand the interaction of benzothiophene derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-amino-1-indole-2-carboxylate: Similar structure but with an indole core instead of benzothiophene.
Tert-butyl 7-amino-1-thiophene-2-carboxylate: Similar structure but with a thiophene core instead of benzothiophene.
Uniqueness
Tert-butyl 7-amino-1-benzothiophene-2-carboxylate is unique due to the presence of both the benzene and thiophene rings, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and specificity for certain biological targets compared to its analogs .
Properties
IUPAC Name |
tert-butyl 7-amino-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)10-7-8-5-4-6-9(14)11(8)17-10/h4-7H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMOEZBXLMAGMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(S1)C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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